
Aureobasidin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aureobasidin I is a cyclic depsipeptide antifungal antibiotic isolated from the black-yeast-like fungus Aureobasidium pullulans. It is known for its potent antifungal activity, particularly against Candida species and Cryptococcus neoformans. This compound inhibits the enzyme inositol phosphorylceramide synthase, which is essential for sphingolipid synthesis in fungal cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin I involves the use of PyBroP as a coupling reagent. The synthetic cyclized product is identical to the natural antibiotic in all respects . The preparation of this compound bromide involves hydrolysis with hydrochloric acid and trifluoroacetic acid, followed by conversion to acetamides using acetic anhydride .
Industrial Production Methods: this compound is produced by fermentation of Aureobasidium pullulans. The fermentation process is optimized to enhance the yield of the compound. The industrial production involves the cultivation of the fungus in a suitable medium, followed by extraction and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Aureobasidin I undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound bromide results in the formation of brominated amino acids, which are then converted to acetamides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, trifluoroacetic acid, acetic anhydride, and copper(II) bromide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include brominated amino acids and acetamides. These products are identified and analyzed using techniques such as mass spectroscopy and high-performance liquid chromatography .
Applications De Recherche Scientifique
Aureobasidin I has a wide range of scientific research applications. In chemistry, it is used as a tool to study sphingolipid biosynthesis and its role in cellular functions . In biology, it is used to investigate the mechanisms of antifungal resistance and the role of sphingolipids in fungal growth and virulence . In medicine, this compound is explored for its potential as an antifungal therapeutic agent, particularly against drug-resistant fungal infections . In industry, it is used in the development of antifungal coatings and treatments for agricultural products .
Mécanisme D'action
Aureobasidin I exerts its antifungal effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is involved in the synthesis of sphingolipids in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of this compound is the AUR1 gene, which encodes the enzyme inositol phosphorylceramide synthase .
Comparaison Avec Des Composés Similaires
Aureobasidin I is similar to other antifungal compounds such as myriocin and miconazole. Myriocin inhibits serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis, while miconazole inhibits lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis . The uniqueness of this compound lies in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying sphingolipid biosynthesis and its role in fungal cell function .
List of Similar Compounds:- Myriocin
- Miconazole
- Amphotericin B
- Fluconazole
Propriétés
Numéro CAS |
127785-69-7 |
|---|---|
Formule moléculaire |
C60H92N8O11 |
Poids moléculaire |
1101.4 g/mol |
Nom IUPAC |
3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71) |
Clé InChI |
TXPKSEBYLYJCPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


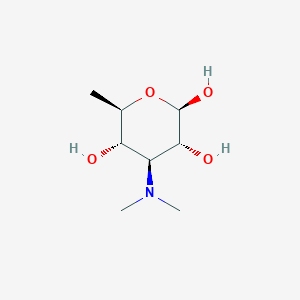
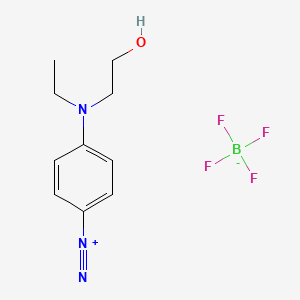
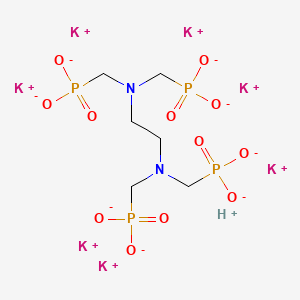

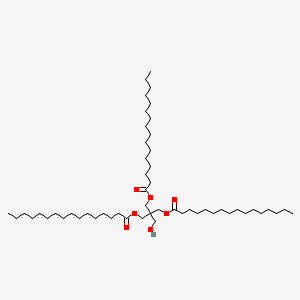
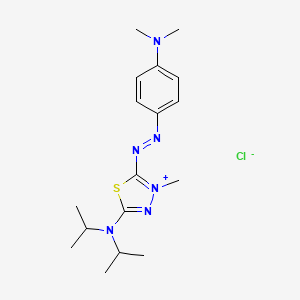
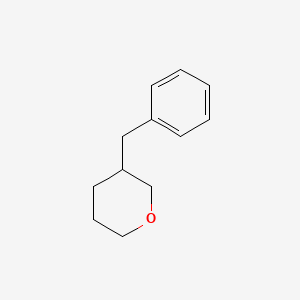


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)



